Pcsk9-IN-13 -

Pcsk9-IN-13

Catalog Number: EVT-12529555
CAS Number:
Molecular Formula: C30H33N5O2
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proprotein convertase subtilisin/kexin type 9, commonly referred to as PCSK9, is a serine protease that plays a crucial role in cholesterol metabolism. It is primarily synthesized in the liver and is involved in the degradation of low-density lipoprotein receptors (LDLR), which are essential for clearing low-density lipoprotein cholesterol from the bloodstream. The discovery of PCSK9 has significantly impacted the understanding and treatment of cardiovascular diseases, particularly familial hypercholesterolemia, where mutations in the PCSK9 gene lead to altered cholesterol levels and increased cardiovascular risk .

Source and Classification

PCSK9 is classified as a member of the proprotein convertase family, which includes enzymes that process inactive precursor proteins into their active forms. The gene encoding PCSK9 is located on chromosome 1 and consists of 12 exons, producing a protein of 692 amino acids . The protein undergoes autocatalytic cleavage in the endoplasmic reticulum, resulting in a complex that retains its prodomain even after secretion .

Synthesis Analysis

Methods and Technical Details

The synthesis of PCSK9 involves several key steps:

  1. Transcription: The PCSK9 gene is transcribed into messenger RNA (mRNA) in the nucleus.
  2. Translation: The mRNA is translated into the PCSK9 precursor protein in the ribosomes.
  3. Post-Translational Modifications: The precursor undergoes modifications, including cleavage of the signal peptide and autocatalytic cleavage at specific sites within the endoplasmic reticulum .
  4. Secretion: The mature PCSK9 is secreted into circulation, where it can interact with LDLR .

The production process can be influenced by various factors, including genetic mutations and external stimuli such as statins, which can upregulate PCSK9 expression .

Molecular Structure Analysis

Structure and Data

The structure of PCSK9 consists of three main domains:

  • Prodomain: Amino acids 31-152; involved in maintaining the stability of the enzyme.
  • Catalytic Domain: Amino acids 153-421; contains the active site responsible for LDLR degradation.
  • C-terminal Domain: Amino acids 453-692; rich in cysteine and histidine residues, playing a role in receptor interactions .

The three-dimensional structure reveals that PCSK9 forms a dimeric complex with its prodomain, which masks its catalytic activity until it interacts with LDLR .

Chemical Reactions Analysis

Reactions and Technical Details

PCSK9 primarily functions through its interaction with LDLR:

  1. Binding: PCSK9 binds to LDLR on the surface of hepatocytes.
  2. Endocytosis: The complex is internalized via receptor-mediated endocytosis.
  3. Degradation: In acidic endosomal conditions, LDLR is degraded, leading to reduced clearance of low-density lipoprotein cholesterol from plasma .

This mechanism highlights how gain-of-function mutations in PCSK9 can lead to increased levels of circulating low-density lipoprotein cholesterol due to enhanced degradation of LDLR.

Mechanism of Action

Process and Data

PCSK9's mechanism involves several steps:

  1. Synthesis and Secretion: After synthesis in hepatocytes, PCSK9 is secreted into circulation.
  2. Receptor Interaction: It binds specifically to LDLR, preventing its recycling back to the cell surface.
  3. Endosomal Degradation: The complex is delivered to lysosomes where LDLR is degraded, thus increasing plasma levels of low-density lipoprotein cholesterol .

Loss-of-function mutations in PCSK9 lead to decreased plasma levels of low-density lipoprotein cholesterol, while gain-of-function mutations result in higher levels and increased cardiovascular disease risk .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCSK9 is a glycoprotein with a molecular weight of approximately 60 kDa for its mature form. It exhibits stability under physiological pH but may undergo conformational changes under different conditions (e.g., acidic environments found in endosomes) . Its activity can be modulated by various factors including post-translational modifications such as phosphorylation.

Applications

Scientific Uses

PCSK9 has emerged as a significant target for therapeutic interventions aimed at lowering cholesterol levels:

  • Monoclonal Antibodies: Drugs such as evolocumab and alirocumab inhibit PCSK9 activity, leading to increased LDLR recycling and decreased low-density lipoprotein cholesterol levels .
  • Small Interfering RNA Therapeutics: Inclisiran represents a novel approach using RNA interference to reduce PCSK9 synthesis specifically in hepatocytes, thereby lowering circulating low-density lipoprotein cholesterol levels effectively .
  • Research Tool: Understanding the role of PCSK9 in lipid metabolism continues to be an area of active research, contributing to insights into cardiovascular disease mechanisms and potential new therapies.

Properties

Product Name

Pcsk9-IN-13

IUPAC Name

N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-methyl-3-phenoxybenzamide

Molecular Formula

C30H33N5O2

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H33N5O2/c1-21-10-11-24(15-29(21)37-28-8-4-3-5-9-28)30(36)33-26-13-23(18-34-12-6-7-25(31)19-34)14-27(16-26)35-17-22(2)32-20-35/h3-5,8-11,13-17,20,25H,6-7,12,18-19,31H2,1-2H3,(H,33,36)/t25-/m0/s1

InChI Key

SUNSLACFIOGRFF-VWLOTQADSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCCC(C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCC[C@@H](C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.